Bicyclo[6.1.0]nonane-9-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
bicyclo[6.1.0]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKCHICEVHGMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(C2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of Bicyclo[6.1.0]nonane-9-carboxylic acid
An In-Depth Technical Guide to Bicyclo[6.1.0]nonane-9-carboxylic acid: Synthesis, Properties, and Applications
Introduction
This compound is a fascinating and synthetically challenging molecule characterized by a fused cyclopropane and cyclooctane ring system. This strained bicyclic scaffold is a key structural motif in several natural products and serves as a valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, advanced synthetic strategies, and potential applications for researchers and professionals in drug development.
Core Molecular Properties
The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-defined, a specific CAS Registry Number for this exact saturated monocarboxylic acid is not consistently reported in major chemical databases. Therefore, CAS numbers for closely related structures are provided for reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | Calculated |
| Monoisotopic Mass | 168.11504 Da | [1] |
| CAS Number | Not Available | N/A |
| Related CAS Numbers | Bicyclo[6.1.0]nonane: 286-60-2[2][3][4][5] Bicyclo[6.1.0]non-2-ene-9-carboxylic acid: 28860-80-2[6] Ethyl bicyclo[6.1.0]nonane-9-carboxylate: 72258-12-9[7] | Various |
Synthetic Strategies: An Expert's Perspective
The construction of the bicyclo[6.1.0]nonane skeleton is non-trivial due to the inherent ring strain and the challenge of controlling stereochemistry. The most common and effective approach involves the cyclopropanation of a cyclooctene derivative.
Rhodium-Catalyzed Cyclopropanation of Cyclooctadiene
A robust and scalable method for synthesizing precursors to this compound involves the rhodium-catalyzed reaction of a diazoacetate with 1,5-cyclooctadiene (COD). This approach offers a direct route to the bicyclic ester, which can then be hydrolyzed to the desired carboxylic acid.
The choice of catalyst and reaction conditions is critical for controlling the stereoselectivity of the cyclopropanation. While Rh₂(OAc)₄ is a commonly used catalyst, it often results in a mixture of syn and anti diastereomers. For specific stereochemical outcomes, chiral rhodium catalysts can be employed to achieve high enantioselectivity.
The subsequent hydrolysis of the resulting ethyl ester to the carboxylic acid is typically performed under basic conditions. It has been shown that these hydrolysis conditions can also induce epimerization, which can be strategically used to obtain the thermodynamically more stable anti-diastereomer as the major product.
Experimental Protocol: Stereoselective Synthesis of anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid
This protocol is adapted from methodologies described in the literature and outlines a two-step process starting from 1,5-cyclooctadiene.
Step 1: Rh₂(OAc)₄-Catalyzed Cyclopropanation of 1,5-Cyclooctadiene
-
Reaction Setup: To a solution of 1,5-cyclooctadiene (used as both reactant and solvent) in a round-bottom flask, add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄, approx. 0.3 mol%).
-
Reagent Addition: Slowly add ethyl diazoacetate to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The slow addition is crucial to control the exothermic reaction and prevent the accumulation of the diazo compound.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the diazoacetate is complete.
-
Workup: Once the reaction is complete, the excess cyclooctadiene can be removed under reduced pressure. The crude product, a mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, is then purified by column chromatography.
Step 2: Hydrolysis and Epimerization to anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of potassium tert-butoxide in dry diethyl ether.
-
Reagent Addition: Add a controlled amount of water to the suspension, followed by the mixture of syn- and anti-esters obtained from Step 1.
-
Reaction Conditions: Stir the mixture vigorously at room temperature overnight. The basic and protic conditions facilitate both the hydrolysis of the ester and the epimerization at the C9 position to favor the formation of the more stable anti-carboxylic acid.
-
Workup and Isolation: After the reaction is complete, the mixture is acidified with an aqueous acid (e.g., HCl) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
The hydrogenation of the double bond in the cyclooctene ring would yield the saturated this compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Applications in Drug Development and Research
While this compound itself is a fundamental building block, its unsaturated analog, bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid), has garnered significant attention in the field of bioorthogonal chemistry.[8]
BCN-Acid in Bioorthogonal Chemistry:
BCN-acid is a strained alkyne that can readily undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" allows for the covalent labeling of biomolecules in complex biological systems without interfering with native biochemical processes.
The carboxylic acid functionality of BCN-acid provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, drugs, or proteins, via stable amide bond formation. This is a significant advantage over the corresponding BCN-alcohol, which is often linked via less stable carbamate bonds.
The ability to create stable bioconjugates makes BCN-acid a valuable tool for:
-
Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.
-
In Vivo Imaging: Labeling cells or tissues with imaging agents.
-
Proteomics: Identifying and characterizing protein interactions.
Conclusion
This compound and its derivatives are valuable compounds with unique structural features and important applications in chemical biology and drug development. The synthetic routes, while challenging, can be navigated with careful control of reaction conditions and catalyst selection. The insights provided in this guide are intended to support researchers in harnessing the potential of this versatile molecular scaffold.
References
-
PubChem. Bicyclo(6.1.0)nonane-9,9-dicarboxylic acid. Available from: [Link][9]
-
PubChemLite. This compound (C10H16O2). Available from: [Link][1]
-
PubChem. Bicyclononane 9-carboxylic acid. Available from: [Link]
-
RSC Publishing. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Available from: [Link][8]
-
Cheméo. Chemical Properties of trans-(+)-Bicyclo-[6.1.0]nonane (CAS 39124-79-3). Available from: [Link]
-
CompTox Chemicals Dashboard. Bicyclo[6.1.0]non-2-ene-9-carboxylicacid Properties. Available from: [Link][6]
-
NIST WebBook. Bicyclo[6.1.0]nonane. Available from: [Link][3][4]
-
NIST WebBook. Bicyclo[6.1.0]nonane, 9-(1-methylethylidene)-. Available from: [Link]
-
Cheméo. Chemical Properties of Bicyclo[6.1.0]nonane (CAS 286-60-2). Available from: [Link][5]
-
PubChemLite. Bicyclo[3.3.1]nonane-1-carboxylic acid (C10H16O2). Available from: [Link]
Sources
- 1. PubChemLite - this compound (C10H16O2) [pubchemlite.lcsb.uni.lu]
- 2. Bicyclo[6.1.0]nonane | C9H16 | CID 136124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[6.1.0]nonane [webbook.nist.gov]
- 4. Bicyclo[6.1.0]nonane [webbook.nist.gov]
- 5. Bicyclo[6.1.0]nonane (CAS 286-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. ETHYL BICYCLO[6.1.0]NONANE-9-CARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Bicyclo(6.1.0)nonane-9,9-dicarboxylic acid | C11H16O4 | CID 551853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemistry of bicyclo[6.1.0]nonane ring systems: exo vs endo isomers
This guide provides an in-depth technical analysis of the stereochemistry of bicyclo[6.1.0]nonane systems, focusing on the critical distinction between exo and endo isomers. It addresses the structural definitions, thermodynamic stability, synthetic pathways, and spectroscopic identification methods required for high-level research and drug development applications, particularly in the context of bioorthogonal chemistry (e.g., BCN reagents).
Technical Guide for Structural Analysis and Synthesis
Executive Summary
The bicyclo[6.1.0]nonane system represents a unique intersection of medium-ring conformational flexibility and small-ring strain. Unlike smaller homologs (e.g., bicyclo[4.1.0]heptane), the eight-membered ring introduces complex conformational landscapes. For researchers in drug discovery—specifically those utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—distinguishing between exo and endo isomers at the C9 position is critical. The endo isomer often exhibits superior reaction kinetics in bioconjugation but poses greater synthetic challenges. This guide delineates the protocols for synthesizing, separating, and validating these isomers.
Structural Foundations: Defining the Isomers
In the context of bicyclo[6.1.0]nonane, stereoisomerism arises from two distinct geometric features: the ring fusion itself and the orientation of substituents on the cyclopropane ring.
Ring Fusion: Cis vs. Trans
The fusion of the cyclopropane ring to the cyclooctane ring creates two parent stereoisomers:
-
Cis-Fused: The bridgehead hydrogens (H1 and H8) are on the same side of the molecular plane. This is the standard scaffold for most bioactive derivatives (including BCN).
-
Trans-Fused: The bridgehead hydrogens are on opposite sides.
-
Counter-Intuitive Insight: Thermodynamic studies indicate that bicyclo[6.1.0]nonane is one of the smallest bicyclic systems where the trans-fused isomer is thermodynamically more stable than the cis-isomer in the gas/liquid phase, due to the relief of transannular strain inherent to the medium-sized cyclooctane ring [1]. However, in synthetic applications involving further unsaturation (like alkynes), the cis-fusion is exclusively utilized to maintain ring integrity.
-
Substituent Stereochemistry: Exo vs. Endo
For cis-fused systems bearing a substituent at C9 (the apical carbon of the cyclopropane), the terms define the substituent's relationship to the eight-membered ring:
-
Exo (Anti): The substituent points away from the bulk of the cyclooctane ring. This is generally the thermodynamic product due to minimized steric repulsion.
-
Endo (Syn): The substituent points towards the cyclooctane ring. This isomer is often kinetically favored in specific carbenoid additions but suffers from steric crowding.
Synthetic Pathways and Selectivity[1]
The synthesis of 9-substituted bicyclo[6.1.0]nonanes typically proceeds via transition-metal catalyzed cyclopropanation of cyclooctadiene.
The Rhodium-Catalyzed Route
The most reliable method for accessing functionalized scaffolds is the reaction of 1,5-cyclooctadiene with ethyl diazoacetate (EDA).
Protocol Overview:
-
Reagents: 1,5-Cyclooctadiene (excess), Ethyl Diazoacetate (EDA),
or catalyst. -
Conditions: Slow addition of EDA via syringe pump is critical to prevent carbene dimerization.
-
Selectivity: The reaction typically yields a mixture of exo and endo esters.
-
Exo:Endo Ratio: Often ranges from 1:1 to 2:1 depending on the ligand sphere of the Rh catalyst.
-
Note: The endo ester is a crucial precursor for "Endo-BCN" (Bicyclo[6.1.0]nonyne) derivatives used in click chemistry.
-
Visualization of Synthetic Workflow
Caption: Workflow for the divergent synthesis of Exo and Endo bicyclo[6.1.0]nonane derivatives from cyclooctadiene.
Spectroscopic Identification (NMR)[2][3]
Distinguishing exo and endo isomers requires rigorous NMR analysis. The conformational flexibility of the eight-membered ring can complicate chemical shift assignments; therefore, coupling constants (
1H-NMR Coupling Constants
The diagnostic signal is the coupling between the bridgehead protons (H1/H8) and the apical proton (H9).
| Isomer | Relationship (H9 vs H1/H8) | Coupling Constant ( | Diagnostic Feature |
| Endo-Substituted | H9 is cis to H1/H8 | 8.0 – 9.0 Hz | Larger |
| Exo-Substituted | H9 is trans to H1/H8 | 4.0 – 5.0 Hz | Smaller |
Note: In the endo-substituted isomer (where the substituent is endo), the proton H9 is actually in the exo position relative to the ring, leading to the cis relationship with bridgehead protons. Ensure you clarify whether "exo/endo" refers to the proton or the substituent. Table above refers to the Substituent.
13C-NMR and Shielding Effects
-
Endo-Isomer: The substituent is sterically compressed against the C8 ring. This often results in an upfield shift (shielding) of the C9 carbon compared to the exo isomer due to
-gauche type steric compression.
Decision Tree for Assignment
Caption: Logic gate for stereochemical assignment using scalar coupling constants.
Experimental Protocols
Protocol: Separation of Exo/Endo Ethyl Bicyclo[6.1.0]nonane-9-carboxylates
Source Grounding: Adapted from standard protocols for medium-ring cyclopropanation [2, 3].
-
Crude Mixture: Following the Rh-catalyzed reaction of 1,5-cyclooctadiene (10 eq) with ethyl diazoacetate (1 eq), concentrate the reaction mixture to remove excess diene.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate gradient (starting 98:2).
-
-
Elution Order:
-
The Exo-ester typically elutes first (less polar due to accessible ester group and lack of steric crowding).
-
The Endo-ester elutes second (slightly more polar/retarded on silica).
-
-
Validation: Collect fractions and spot on TLC. The two spots are usually close (
). Combine pure fractions and perform NMR.
Protocol: Epimerization (Converting Endo to Exo)
If the thermodynamic exo isomer is desired exclusively, the endo isomer can be epimerized.
-
Dissolve endo-ester in dry ethanol.
-
Add catalytic sodium ethoxide (NaOEt).
-
Reflux for 4–6 hours.
-
Quench and extract. The product will be predominantly exo (>90%).
Applications in Drug Development (BCN)
The most significant application of this stereochemistry is in the synthesis of Bicyclo[6.1.0]nonyne (BCN) reagents for bioorthogonal labeling.
-
The Endo Advantage: In the context of BCN-hydroxymethyl derivatives, the endo isomer (where the -CH2OH is directed towards the ring) often shows different solubility and linker properties compared to the exo form.
-
Stability: While exo-isomers are thermodynamically more stable, endo-BCN derivatives are sufficiently stable for physiological applications provided the alkyne strain is managed.
-
Reactivity: The stereochemistry at C9 does not significantly alter the rate of the click reaction (SPAAC) itself (which is driven by the alkyne strain), but it does affect the pharmacokinetics and bioavailability of the drug conjugate attached to the linker.
References
-
Standard enthalpies of formation of cis- and trans-bicyclo[6.1.0]nonanes. Source: Journal of the Chemical Society, Chemical Communications. [Link] (Validates the thermodynamic stability of trans-fused alkanes in this specific ring size).
-
A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. Source: Molecules (via NIH/PubMed). [Link] (Provides detailed experimental coupling constants and separation protocols).
-
Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Source: The Journal of Organic Chemistry. [Link] (Authoritative source for Rh-catalyzed selectivity and BCN precursor synthesis).
-
Bicyclo[6.1.0]nonane Properties and Spectra. Source: NIST Chemistry WebBook. [Link] (Reference for physical properties and identification).
Methodological & Application
Precision Engineering of Bicyclo[6.1.0]nonene: Rh(II)-Catalyzed Cyclopropanation of 1,5-Cyclooctadiene
Abstract
This Application Note details the optimized protocol for the dirhodium(II)-catalyzed cyclopropanation of 1,5-cyclooctadiene (COD) using ethyl diazoacetate (EDA). This transformation is the critical first step in the synthesis of Bicyclo[6.1.0]nonyne (BCN), a ubiquitous reagent in bioorthogonal "click" chemistry. We address the specific challenges of this reaction—namely, the suppression of carbene dimerization and the control of mono- versus bis-cyclopropanation—through kinetic control and precise stoichiometry. This guide serves as a blueprint for reproducible, scalable synthesis.
Introduction & Strategic Significance
The synthesis of strained ring systems is a cornerstone of modern chemical biology. The bicyclo[6.1.0]nonane framework is the precursor to BCN, which exhibits high reactivity in Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) due to the significant ring strain (~20 kcal/mol) imposed by the fused cyclopropane ring.
The primary synthetic challenge lies in the desymmetrization of 1,5-cyclooctadiene. The reaction must be engineered to:
-
Maximize Mono-cyclopropanation: Prevent the reaction of the second double bond to form the bis-cyclopropane.
-
Minimize Dimerization: Prevent the Rh-carbenoid from reacting with a second molecule of EDA to form diethyl fumarate/maleate.
-
Ensure Safety: Manage the handling of EDA, a shock-sensitive and toxic high-energy reagent.
Mechanistic Principles
The reaction proceeds via a Rh(II)-carbenoid intermediate.[1] Unlike free carbenes, which are indiscriminately reactive, the metal-stabilized carbene allows for chemoselective cyclopropanation.
The Catalytic Cycle
-
Activation: The diazo carbon of EDA attacks the axial coordination site of the Rh(II) paddlewheel complex.
-
Extrusion: Nitrogen gas (
) is expelled, forming the electrophilic Rh-carbenoid species ( ). -
Cyclopropanation: The electron-rich alkene (COD) attacks the carbenoid carbon. This step is generally concerted and asynchronous.
-
Release: The cyclopropane product dissociates, regenerating the active catalyst.
Stereoselectivity (Endo vs. Exo)
The approach of the alkene to the metal carbene determines the diastereoselectivity.[2]
-
Endo (Syn): The ester group of the carbene is syn to the alkene bridge. This is often favored electronically but sterically crowded.
-
Exo (Anti): The ester group is anti to the alkene bridge.
-
Note: In the context of BCN synthesis, the ester configuration is often inconsequential if the subsequent steps involve decarboxylation or elimination, but for characterization, the ratio is typically ~2:1 to 1.5:1 (Endo:Exo) with achiral Rh2(OAc)4.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation. Note the competitive dimerization pathway (red) which is suppressed by low steady-state EDA concentration.
Experimental Design Strategy
Stoichiometry & Kinetics
To favor the desired pathway (Green in Fig 1) over the dimerization pathway (Red), we employ pseudo-first-order kinetics with respect to the alkene.
-
Excess COD: We use a large excess of 1,5-cyclooctadiene (typically 4–8 equivalents relative to EDA). This ensures that the highly reactive Rh-carbenoid is statistically more likely to encounter an alkene double bond than another diazo molecule.
-
Slow Addition: EDA is added slowly (via syringe pump) to keep its instantaneous concentration near zero.
Catalyst Selection[3]
-
Rh2(OAc)4 (Dirhodium tetraacetate): The industry standard. It is robust, commercially available, and cost-effective.
-
Loading: 0.5 mol% to 1.0 mol% is sufficient. Higher loadings increase cost without significant yield improvement and may complicate purification.
Safety Considerations
-
EDA Hazards: EDA is toxic and potentially explosive. Never distill neat EDA. Store cold.
-
Ventilation: All operations must be performed in a fume hood.
-
Quenching: Residual diazo compounds can be quenched with dilute acetic acid or simply by allowing the reaction to stir until
evolution ceases completely.
Detailed Protocol
Materials
-
Reagent A: 1,5-Cyclooctadiene (COD) [CAS: 111-78-4] - Distill before use if yellow.
-
Reagent B: Ethyl Diazoacetate (EDA) [CAS: 623-73-4] - Handle with extreme care.
-
Catalyst: Rhodium(II) acetate dimer [Rh2(OAc)4] [CAS: 15956-28-2].
-
Solvent: Dichloromethane (DCM), anhydrous.
Equipment
-
Two-neck round bottom flask (flame-dried).
-
Syringe pump.
-
Inert gas line (Argon or Nitrogen).
-
Magnetic stir plate.
Step-by-Step Procedure
1. Reactor Setup
-
Equip a flame-dried 250 mL two-neck round bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Flush the system with Argon for 10 minutes.
-
Add Rh2(OAc)4 (100 mg, 0.23 mmol, 0.5 mol%) to the flask.
-
Add 1,5-cyclooctadiene (22.5 mL, 183 mmol, 4.0 equiv) and anhydrous DCM (50 mL).
-
Note: The solution typically turns emerald green or purple depending on the specific crystal form and solvation of the catalyst.
-
2. Reagent Preparation
-
In a separate vial, dilute EDA (4.8 mL, 45.6 mmol, 1.0 equiv) in anhydrous DCM (20 mL).
-
Critical: Diluting the EDA facilitates accurate slow addition and prevents localized "hotspots" of high concentration.
-
3. The Reaction (Slow Addition)
-
Load the EDA solution into a gas-tight syringe (glass or chemically resistant plastic).
-
Set up the syringe pump to deliver the solution into the reaction flask through the septum.
-
Addition Rate: Set the pump to add the solution over 4 to 6 hours .
-
Observation: You will observe steady bubbling (
evolution). This is a sign of active carbenoid formation.[3]
-
-
Stir the reaction mixture vigorously at room temperature (20–25 °C).
-
Temperature Control: The reaction is exothermic. On larger scales (>10g EDA), use a water bath to maintain ambient temperature.
-
4. Post-Reaction
-
After addition is complete, allow the mixture to stir for an additional 8–12 hours (or overnight) to ensure complete consumption of the diazo species.
-
QC Check: TLC (10% EtOAc in Hexane) should show the disappearance of the yellow diazo spot and the appearance of the product (Rf ~ 0.6).
5. Workup & Purification[4][5]
-
Concentration: Remove the solvent and excess COD under reduced pressure (Rotary evaporator).
-
Note: COD has a boiling point of 151°C. It requires high vacuum and a warm water bath (50°C) to remove effectively. Recovered COD can be redistilled and reused.
-
-
Filtration: Resuspend the dark oily residue in Hexane (50 mL) and filter through a pad of Celite to remove the insoluble Rh catalyst. Rinse the pad with Hexane.
-
Chromatography: Purify the crude oil via silica gel flash chromatography.
-
Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.
-
Separation: The mono-cyclopropane elutes first. Any bis-cyclopropane (minor impurity) elutes later due to higher polarity.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.
Data Analysis & Characterization
Expected Results
-
Yield: 60–85% (Isolated).
-
Appearance: Colorless to pale yellow oil.
-
Selectivity: >95% Mono-cyclopropanation (if excess COD used).
Spectroscopic Data (Representative)
| Analysis | Signal (ppm) / Value | Assignment |
| 1H NMR (400 MHz, CDCl3) | 5.58 (m, 2H) | Alkene protons (C4, C5) |
| 4.12 (q, 2H) | Ethyl ester (-OCH2-) | |
| 2.00–2.40 (m, 4H) | Allylic protons | |
| 1.10–1.60 (m, 6H) | Cyclopropane/Ring protons + Ester CH3 | |
| 13C NMR (100 MHz, CDCl3) | ~174.0 | Carbonyl (C=O) |
| ~129.5 | Alkene carbons | |
| ~60.2 | Ester -OCH2- | |
| GC-MS | M+ = 194.1 | Molecular Ion |
Note: The product exists as a mixture of endo and exo diastereomers. In the 1H NMR, the cyclopropane ring protons will appear as distinct multiplets for each isomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Dimer | Addition rate too fast. | Decrease syringe pump speed. Dilute EDA further. |
| Incomplete Conversion | Catalyst deactivation. | Ensure anhydrous solvents. Oxygen kills the active species—check Argon lines. |
| Bis-cyclopropanation | Insufficient COD excess. | Increase COD to 6–8 equivalents. |
| Product Color (Green/Red) | Residual Catalyst. | Perform a second filtration through Celite or a short silica plug before the main column. |
| Violent Bubbling | Runaway exotherm. | Stop addition immediately. Cool flask in ice bath. Check stirring. |
References
- Original Methodology & Catalyst Utility: Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
-
Mechanism of Rh(II) Cyclopropanation: Howell, J. A. S.[6] "On the mechanism of the Rh(II)-catalysed cyclopropanation of alkenes." Dalton Transactions, 2007. Link
-
Synthesis of BCN Precursors (High Yield Protocol): Weir, M.; Vaccari, B.; Matthews, A.; Turnbull, G.; Kozhevnikov, V. N.[7] "A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid." RSC Advances, 2024. Link
-
Stereoselective Synthesis (Rh2(S-BHTL)4): Bonger, K. M., et al. "Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN." Organic Letters, 2018. Link
-
Safety Data for Ethyl Diazoacetate: PubChem Compound Summary for CID 12180, Ethyl diazoacetate. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.w3.tue.nl [assets.w3.tue.nl]
- 5. geneseo.edu [geneseo.edu]
- 6. On the mechanism of the Rh(ii)-catalysed cyclopropanation of alkenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Solid-phase oligonucleotide synthesis using BCN phosphoramidites
Application Note: High-Fidelity Solid-Phase Synthesis of BCN-Modified Oligonucleotides
Executive Summary
The incorporation of Bicyclo[6.1.0]nonyne (BCN) into oligonucleotides enables rapid, bioorthogonal conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike copper-catalyzed methods (CuAAC), BCN-mediated clicking is non-cytotoxic and catalyst-free. However, the strained alkyne moiety presents specific chemical sensitivities—particularly to iodine oxidation and acidic detritylation—that cause standard synthesis protocols to fail. This guide details a validated, high-fidelity protocol for synthesizing 5'-BCN oligonucleotides, emphasizing the critical switch from iodine to CSO oxidation and the management of acid exposure.
Strategic Design Considerations
Before initiating synthesis, the experimental design must account for the chemical stability of the BCN ring system.
-
5'-End vs. Internal Incorporation:
-
Recommendation: Place BCN at the 5'-terminus .
-
Reasoning: The BCN carbamate linkage is moderately sensitive to the acidic conditions (TCA/DCA) used to remove the DMT group during the synthesis cycle. If placed internally, repeated exposure to deblocking acid during subsequent cycles can degrade the BCN ring (approx. 15–20% degradation per cycle), leading to low yields of full-length product.
-
-
Stereochemistry (endo vs. exo):
-
Most commercial BCN phosphoramidites are supplied as the endo isomer or a mixture. The endo-BCN isomer is synthetically accessible and exhibits excellent kinetics (
) for bioconjugation, comparable to the exo form for most oligonucleotide applications.
-
-
Bioorthogonality:
-
BCN is distinct from DBCO (Dibenzocyclooctyne).[2] BCN is less hydrophobic (reducing non-specific binding) and more stable to ammonia deprotection than DBCO, which degrades in hot amines.
-
Materials and Reagents
| Component | Specification | Critical Note |
| BCN Phosphoramidite | 5'-BCN-CE-Phosphoramidite (0.1 M in Anhydrous ACN) | Dissolve immediately before use. Moisture sensitive.[1] |
| Oxidizer | 0.5 M CSO (Camphorsulfonyl oxaziridine) in ACN | DO NOT USE IODINE. Iodine adds across the alkyne, destroying reactivity. |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or BTT (0.25 M) | Standard activators are compatible. |
| Deprotection Solution | Ammonium Hydroxide (28-30%) | Avoid AMA (1:1 NH4OH/Methylamine) if possible to maximize stability. |
| Solid Support | Standard CPG (500 or 1000 Å) | Universal or nucleoside-bound supports are compatible. |
Detailed Synthesis Protocol
Phase 1: Automated Synthesis Cycle
The synthesis is performed on a standard DNA/RNA synthesizer (e.g., MerMade, ABI 394, Dr. Oligo). The cycle must be modified for the final BCN coupling step.
-
Oligonucleotide Assembly: Synthesize the DNA/RNA sequence using standard phosphoramidite cycles (DMT-on or DMT-off depending on purification strategy) up to the final base.
-
5'-BCN Coupling (The Critical Step):
-
Dilution: Dissolve BCN phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Coupling Time: Extend coupling time to 10–15 minutes .
-
Why: The bulky bicyclic structure has slower diffusion kinetics into the CPG pores compared to standard bases.
-
-
DMT Status: The BCN phosphoramidite typically does not contain a DMT group. The synthesis ends immediately after this coupling.
-
-
Oxidation (The Failure Point):
-
Reagent: Replace standard Iodine/Water/Pyridine with 0.5 M CSO in Acetonitrile .
-
Time: Oxidize for 3 minutes .
-
Mechanism:[3][4] CSO is a non-aqueous oxygen transfer agent that oxidizes the phosphite triester to a phosphate triester without reacting with the strained alkyne. Iodine will irreversibly iodinate the double bond.
-
Phase 2: Cleavage and Deprotection
BCN is more stable to base than DBCO, but harsh conditions should still be minimized.
-
Standard Bases (A, C, G, T):
-
Incubate in concentrated NH₄OH (30%) at 55°C for 4–8 hours (or Room Temp for 24 hours).
-
Note: BCN is stable under these conditions.
-
-
Fast-Deprotecting Bases (Pac-A, Ac-C, iPr-Pac-G):
-
If using "UltraMild" chemistry, deprotect with 0.05 M Potassium Carbonate in Methanol for 4 hours at Room Temp. This is the gentlest method and preserves the BCN ring perfectly.
-
-
Avoid: AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C. While BCN can survive short exposure, prolonged high-heat exposure to methylamine can open the ring or form adducts.
Phase 3: Purification
Since BCN lacks a DMT group, "DMT-on" cartridge purification is not possible.
-
Column: C18 (e.g., Phenomenex Jupiter or Clarity Oligo).
-
Buffer System:
-
Profile: The BCN group is significantly hydrophobic. The full-length BCN-oligo will elute later than failure sequences (n-1, n-2).
-
Gradient: 5% to 60% B over 30 minutes.
-
Target: Look for the major peak eluting after the standard oligo range.
-
Visualization: Workflow & Mechanism
Figure 1: BCN Synthesis & Conjugation Workflow
Caption: Critical workflow for BCN incorporation. Note the mandatory use of CSO oxidation (Red) to prevent alkyne degradation.
Conjugation Protocol (SPAAC)
Once purified, the BCN-modified oligonucleotide is ready for "clicking" to any azide-containing molecule (fluorophore, peptide, lipid).
-
Buffer: Dissolve BCN-oligo in water or PBS (pH 7.0–7.5). Avoid buffers with azides (e.g., sodium azide preservative).
-
Stoichiometry: Add 1.5 – 2.0 equivalents of the Azide-Label relative to the oligo.
-
Solvent: If the azide label is hydrophobic, dissolve it in DMSO or DMF before adding to the aqueous oligo solution. Keep organic solvent <20% of final volume.
-
Incubation: React for 1–2 hours at Room Temperature or overnight at 4°C.
-
Monitoring: Analyze by HPLC or PAGE. The product will shift to a higher molecular weight (and different retention time).
-
-
Cleanup: Remove excess azide using a desalting column (e.g., NAP-10, Sephadex G-25) or ethanol precipitation.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Mass Spec: +126 Da shift | Iodine Adduct | CRITICAL: You used Iodine oxidizer. Switch to CSO. Iodine adds ~127 Da (I) or ~144 Da (I+OH). |
| Low Coupling Yield | Steric Hindrance | Increase coupling time to 15 mins. Ensure amidite is fresh and dry (water <30 ppm). |
| Degradation during Synthesis | Acid Sensitivity | If BCN is internal, switch to "UltraMild" deblocking mixes or move BCN to 5'-end. |
| No Conjugation | Azide Hydrolysis / Incompatibility | Verify Azide stability. Ensure no thiols are present (though SPAAC is thiol-compatible, side reactions can occur). |
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Glen Research. Technical Brief: Non-Aqueous Oxidation Using CSO.Link
-
Lumiprobe. endo-BCN CE-phosphoramidite Protocol and Stability.Link
-
LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link
-
Karale, K., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Application of BCN-COOH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An In-Depth Technical Guide to BCN-COOH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioorthogonal Chemistry
In the intricate landscape of biological systems, the ability to selectively modify biomolecules without perturbing their native function is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for covalent ligation in complex biological environments.[1] This copper-free click chemistry reaction leverages the high ring strain of cyclooctynes to react efficiently and specifically with azides, forming a stable triazole linkage under physiological conditions.[][3] This reaction's bioorthogonality stems from the fact that both the strained alkyne and azide functional groups are largely inert to the array of functional groups found in biological systems, preventing unwanted side reactions.[4]
At the heart of SPAAC are strained alkynes, with Bicyclo[6.1.0]nonyne (BCN) being a prominent and widely used scaffold.[5] BCN is valued for its optimal balance of high reactivity and small size, making it an excellent choice for a variety of bioconjugation applications.[6] This guide focuses on a particularly versatile derivative, BCN-COOH, and its application in SPAAC. The introduction of a carboxylic acid handle provides a convenient point for further functionalization, allowing for the creation of stable and tailored molecular probes and bioconjugates.[7][8]
BCN-COOH: A Versatile Building Block for Bioconjugation
BCN-COOH, or Bicyclo[6.1.0]nonyne carboxylic acid, is a derivative of the BCN scaffold that incorporates a carboxylic acid group.[9] This seemingly simple modification has significant advantages for researchers in chemical biology and drug development.
Key Advantages of BCN-COOH:
-
Facile Functionalization: The carboxylic acid group serves as a versatile handle for conjugation to a wide range of molecules, particularly those containing primary amines. This is typically achieved through standard amide bond formation, a robust and well-established coupling chemistry.[10]
-
Enhanced Stability: Amide linkages formed from BCN-COOH are generally more stable than the carbamate linkages that result from the more common BCN-alcohol derivatives.[7][11] This increased stability is crucial for applications requiring long incubation times or for in vivo studies where enzymatic degradation is a concern.
-
Preserved Reactivity: Crucially, the presence of the carboxylic acid on the BCN scaffold does not negatively impact the reactivity of the strained alkyne in SPAAC reactions.[7][12] It exhibits a second-order rate constant comparable to that of its alcohol counterpart.[7]
-
Hydrophilicity: The carboxylic acid group can increase the hydrophilicity of the BCN moiety, which can be beneficial for aqueous solubility and for reducing non-specific binding of the resulting bioconjugates.[13]
The SPAAC Reaction Mechanism with BCN-COOH
The reaction between a BCN-derivatized molecule and an azide-modified target proceeds via a [3+2] dipolar cycloaddition. The inherent ring strain of the BCN alkyne lowers the activation energy of this reaction, allowing it to proceed rapidly at ambient temperatures without the need for a cytotoxic copper catalyst.[1][]
Caption: SPAAC reaction of a BCN-functionalized molecule with an azide.
Quantitative Data: A Comparative Look at Cyclooctynes
The choice of cyclooctyne can significantly impact the efficiency of a SPAAC reaction. Below is a table comparing key properties of BCN with another commonly used cyclooctyne, Dibenzocyclooctyne (DBCO).
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic[14] | Bulky, aromatic[14] |
| Reactivity with Benzyl Azide (k₂) M⁻¹s⁻¹ | ~0.20 - 0.30[7] | ~0.6 - 1.0[14] |
| Stability in presence of thiols (e.g., GSH) | More stable[15][16] | Less stable[15] |
| Lipophilicity | Lower[15] | Higher[15] |
| Size | Smaller[15] | Larger[15] |
Note: While DBCO generally exhibits faster reaction kinetics, BCN's smaller size, lower lipophilicity, and enhanced stability in reducing environments make it a superior choice for many applications, particularly for in vivo studies or when conjugating to sterically hindered sites.[15][17]
Experimental Protocols
The following protocols provide a framework for the application of BCN-COOH in bioconjugation.
Protocol 1: Activation of BCN-COOH as an NHS Ester
To conjugate BCN-COOH to a molecule containing a primary amine (e.g., a protein, peptide, or amine-modified oligonucleotide), it must first be activated. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester.
Rationale: The NHS ester is a reactive intermediate that readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond. This two-step approach (activation followed by conjugation) is highly efficient and allows for better control over the reaction.
Materials:
-
BCN-COOH[9]
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[9][10]
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere, dissolve BCN-COOH (1 equivalent) in anhydrous DMF or DCM.[9]
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[9]
-
Stir the reaction mixture at room temperature for 4 hours to overnight to form the BCN-NHS ester.[9][10]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting BCN-NHS ester solution can often be used directly in the next conjugation step, or it can be purified by silica gel chromatography if necessary.[9]
Protocol 2: Labeling of an Azide-Modified Protein with BCN-NHS Ester
This protocol describes the conjugation of a BCN moiety to an antibody or other protein via its lysine residues, followed by the SPAAC reaction with an azide-containing molecule. This is a common strategy for creating antibody-drug conjugates (ADCs) or other labeled proteins.[1][18]
Rationale: Protein lysine residues provide accessible primary amines for reaction with the BCN-NHS ester. The subsequent SPAAC reaction is bioorthogonal, ensuring that the azide-modified payload attaches only to the BCN-functionalized protein.
Caption: General workflow for protein labeling using BCN-NHS and SPAAC.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)[19]
-
BCN-functionalized fluorescent dye (or other payload), dissolved in DMSO to a 10 mM stock solution[19]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for protein purification[19]
-
Anhydrous DMSO
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the solution of the azide-modified protein.[19]
-
Reagent Addition: Add a 5- to 20-fold molar excess of the BCN-payload stock solution to the protein solution. Ensure the final concentration of DMSO is kept below 10% to maintain protein integrity.[1][20]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[1][19] The optimal incubation time may need to be determined empirically.
-
Purification: Remove the excess, unreacted BCN-payload using a desalting or SEC column equilibrated with PBS.[1][19]
-
Characterization: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence (if a fluorescent payload was used) to confirm conjugation. The degree of labeling can be determined using UV-Vis spectroscopy or mass spectrometry.[19]
Applications in Drug Development and Research
The versatility of BCN-COOH and its derivatives makes it a valuable tool in numerous applications:
-
Antibody-Drug Conjugates (ADCs): BCN chemistry is used to link potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[17]
-
Live Cell Imaging: The bioorthogonality of SPAAC allows for the labeling of specific biomolecules in living cells without causing cellular toxicity.[17]
-
Proteomics: BCN linkers can be used to capture and identify proteins from complex mixtures.[17]
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for biosensors or microarray applications.
-
PROTACs: Synthesis of Proteolysis-targeting chimeras for targeted protein degradation.[21]
Conclusion
BCN-COOH is a powerful and versatile reagent for researchers utilizing Strain-Promoted Azide-Alkyne Cycloaddition. Its ability to form stable amide bonds, coupled with the inherent advantages of the BCN scaffold—namely its high reactivity, small size, and stability—makes it an excellent choice for a wide range of bioconjugation applications. By understanding the principles behind SPAAC and following robust experimental protocols, scientists can effectively harness the power of BCN-COOH to advance their research in drug discovery, diagnostics, and fundamental biology.
References
- BenchChem. (n.d.). understanding strain-promoted alkyne-azide cycloaddition (SPAAC).
- BenchChem. (n.d.). A Comparative Analysis of DBCO-PEG4-DBCO and Other SPAAC Reagents for Bioorthogonal Ligation.
- BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction - Bioconjugation.
- BenchChem. (n.d.). The Role of Bicyclononyne (BCN) in Bioconjugation: An In-depth Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling.
- BenchChem. (n.d.). DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers.
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
-
Rady, T., Mosser, M., Nothisen, M., Erb, S., Dovgan, I., Cianférani, S., ... & Chaubet, G. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Medicinal Chemistry, 12(12), 2094-2099. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis and Purification of Bis-BCN-PEG3-diamide.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
St Amant, A. D., & van Kessel, A. T. (2018). Antibody-Drug Conjugates: A Tutorial. In Antibody-Drug Conjugates (pp. 1-20). Humana Press, New York, NY. Retrieved from [Link]
- BroadPharm. (2022, January 18). BCN-Azide Ligation Protocol.
- BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Beier, P., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
-
Weir, M., Vaccari, B., Matthews, A., Turnbull, G., & Kozhevnikov, V. N. (2024). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 14(49), 35687-35690. Retrieved from [Link]
- Yamasaki, M., et al. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv.
-
Tanimoto, H., et al. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[22]annulene derivative with electron-withdrawing substituents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- ChemRxiv. (2025). Quantum-chemically computed key parameters of selected SPAAC reactions for BCN.
- BenchChem. (n.d.). Technical Guide on the Solubility and Stability of BCN-PEG1-Val-Cit-OH.
- BenchChem. (n.d.). A Head-to-Head Battle in Bioorthogonal Chemistry: BCN vs. DBCO Linkers for Cellular Applications.
- BenchChem. (n.d.). Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO and BCN.
-
Gode, A., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for 3-Aminocoumarin Labeling of Proteins and Peptides.
-
Wu, Y., et al. (2022). A Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. Retrieved from [Link]
- PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
- ResearchGate. (n.d.). Reactivity of BCN 3. In the frame: bioorthogonal reactions with benzyl....
- ResearchGate. (2024, November 14). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid.
- BenchChem. (n.d.). A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain.
- BroadPharm. (n.d.). BCN - Click Chemistry Reagents.
- Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
-
Per-Olof, E., et al. (2018). A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. Bioconjugate Chemistry. Retrieved from [Link]
- ResearchGate. (2025, September 26). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies.
-
MDPI. (2025, June 15). From Micro to Marvel: Unleashing the Full Potential of Click Chemistry with Micromachine Integration. Retrieved from [Link]
- MedChemExpress. (n.d.). bcn | MCE Life Science Reagents.
-
Uttamapinant, C., et al. (2020). A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates. Angewandte Chemie International Edition. Retrieved from [Link]
- PurePEG. (n.d.). BCN Click Chemistry Reagents for Copper-Free Conjugation.
- ResearchGate. (n.d.). Demonstration of protein labeling using the ligation between BCN and....
- Chaubet, G., et al. (n.d.). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
- ResearchGate. (n.d.). (PDF) The Application of Organic Nanomaterials for Bioimaging, Drug Delivery, and Therapy: Spanning Various Domains.
Sources
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- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing acid-catalyzed decomposition of BCN during oligonucleotide deprotection
Topic: Preventing Acid-Catalyzed Decomposition of BCN
Status: Active | Priority: High | Maintained by: Senior Application Scientist
⚠️ CRITICAL ALERT: STOP & READ BEFORE PROCEEDING
The #1 cause of BCN (Bicyclo[6.1.0]nonyne) failure is not the click reaction itself, but the accidental exposure to acid during "DMT-ON" cartridge purification.
If you are planning to use a Poly-Pak™, Glen-Pak™, or Sep-Pak™ cartridge to purify your BCN-labeled oligonucleotide, STOP . These methods utilize Trifluoroacetic Acid (TFA) to remove the DMT group. This will destroy the BCN ring.
Module 1: The Mechanism of Failure
Q: Why did my BCN reactivity disappear after synthesis/purification?
A: BCN is a strained alkyne.[1][2] This ring strain (approx. 20 kcal/mol) is what drives the rapid, copper-free click reaction. However, this same strain makes the ring highly susceptible to acid-catalyzed hydration .
When exposed to acids (TCA, DCA, TFA, or dilute HCl) during synthesis (detritylation) or purification, the strained triple bond is protonated, leading to a carbocation intermediate. Water attacks this intermediate, causing the ring to rearrange into a non-reactive ketone or aldehyde.
Visualization: The Acid Decomposition Pathway
The following diagram illustrates how protons (
Caption: Acid-catalyzed hydration mechanism converting active BCN into an inert ketone species.
Module 2: Synthesis Strategy & Protocols
Q: Can I incorporate BCN internally, or must it be at the 5'-end?
A: 5'-End incorporation is strongly recommended.
Scenario A: 5'-End Incorporation (Recommended)
If BCN is added as the final step of the synthesis:
-
Coupling: Standard coupling time (often extended to 6–10 mins) is effective.
-
Oxidation: Use standard Iodine or CSO.[3] BCN is generally stable to standard oxidation steps.
-
Detritylation: SKIP THIS STEP. Most BCN phosphoramidites are sold "DMT-free" or require the final DMT to remain ON if you want to avoid acid. If the synthesizer performs a final acid wash (TCA/DCA) to remove a DMT group after BCN addition, the BCN will degrade.
-
Protocol Adjustment: Set the synthesizer to "DMT-ON" (do not remove final trityl) or manually end the synthesis after the BCN coupling and oxidation.
-
Scenario B: Internal Incorporation (High Risk)
If you place BCN in the middle of a sequence:
-
The Problem: Every subsequent base addition requires a "Detritylation" step using TCA (Trichloroacetic acid) or DCA.
-
The Result: Repeated acid exposure will degrade the internal BCN.
-
The Solution: Use an Amino-Modifier (e.g., Amino-Modifier C6 dT) at the internal position instead. After synthesis and deprotection, perform a solution-phase conjugation with BCN-NHS Ester .
Data: Reagent Compatibility Table
| Reagent / Step | Function | Compatibility with BCN | Notes |
| TCA / DCA | Detritylation (Acid) | INCOMPATIBLE | Causes rapid hydrolysis. Avoid contact. |
| Iodine / Water | Oxidation | Compatible | Standard conditions are safe. |
| NH₄OH (Ammonia) | Deprotection (Base) | Compatible | BCN is stable in base. |
| AMA (NH₄OH/MeNH₂) | Fast Deprotection | Compatible | Excellent stability. |
| TFA (Trifluoroacetic) | Purification | INCOMPATIBLE | Used in cartridges; destroys BCN. |
| Acetic Acid | Mild Acid | Risk | Prolonged exposure can cause degradation. |
Module 3: Deprotection & Purification
Q: How do I deprotect and purify without destroying the BCN?
A: You must separate "Base Deprotection" (safe) from "Acid Purification" (unsafe).
Step 1: Cleavage & Base Deprotection (Safe)
BCN is stable to basic conditions. You may use:
-
Standard: Concentrated NH₄OH (Ammonia) at 55°C for 4–16 hours.
-
Fast: AMA (1:1 Ammonium Hydroxide / 40% Methylamine) at 65°C for 10 minutes.
-
Mild: 0.05 M Potassium Carbonate in Methanol (UltraMild chemistry).
Step 2: Purification (The Danger Zone)
Do NOT use: Poly-Pak, Glen-Pak, or OPC cartridges. These rely on a TFA wash to cleave the DMT group, which will hydrolyze the BCN.
Recommended Purification Methods:
-
RP-HPLC: Use a neutral or slightly basic buffer system (e.g., TEAA pH 7.0 or Ammonium Bicarbonate).
-
PAGE: Polyacrylamide Gel Electrophoresis is safe but lower throughput.
-
Simple Desalting: If purity requirements are low (e.g., PCR primers), use a Sephadex G-25 (NAP column) to remove salts/ammonia.
Workflow: The Safe BCN Protocol
Caption: Decision tree for BCN incorporation and processing to ensure chemical integrity.
Module 4: Troubleshooting FAQ
Q: I used a "DMT-ON" BCN phosphoramidite. How do I remove the DMT without acid? A: This is a common trap. If your BCN monomer has a DMT group, you are essentially forced to use acid to remove it.
-
Solution: Do not use acid. Instead, perform the click reaction with the DMT group still on (if sterically possible), or use a DMT-free BCN phosphoramidite for future syntheses. Some protocols suggest very mild acid treatment (e.g., 3% DCA for a very short duration) followed by immediate quenching, but yields are inconsistent [1].
Q: Can I use "On-Column" cleavage? A: Only if you are referring to cleaving the oligo from the support using an amine (Ammonia/Methylamine). You cannot use on-column detritylation (acid wash).
Q: My mass spec shows a peak +18 Da higher than expected. What happened?
A: This is the hallmark of hydration . Your BCN ring has opened and added a water molecule (
References
-
Glen Research. (n.d.). 5'-Hexynyl Phosphoramidite – Conjugation with a Click. The Glen Report. Retrieved from [Link]
-
Karale, K., et al. (2024).[4] Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. Retrieved from [Link]
- Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
Sources
Optimizing syn/anti selectivity in Rh2(OAc)4 catalyzed cyclopropanation
Topic: Optimizing Syn/Anti Selectivity in Rh(II) Catalysis
Welcome to the Catalysis Optimization Hub
Current Status: Operational | Lead Scientist: Dr. A. Vance Context: You are using Dirhodium(II) tetraacetate [Rh₂(OAc)₄], the industry-standard "workhorse" catalyst for diazo decomposition. While robust, this catalyst is achiral and sterically open, often yielding thermodynamic mixtures of cyclopropanes. This guide addresses the specific challenge of controlling diastereoselectivity (syn vs. anti) in these systems.
Module 1: Diagnostic Workflow
Before altering variables randomly, locate your specific issue on the decision matrix below. This flowchart isolates the most probable cause of poor selectivity based on reaction kinetics and thermodynamics.
Figure 1: Decision matrix for diagnosing and treating selectivity and yield issues in Rh(II) cyclopropanation.
Module 2: Troubleshooting Diastereoselectivity
This section addresses specific user scenarios. We assume you are performing a standard decomposition of an
Scenario A: "I need high Anti selectivity, but I'm getting a 2:1 or 1:1 mixture."
Root Cause: The Rh₂(OAc)₄ ligand sphere is small. The "wall" preventing the syn approach is insufficient, especially if your substrate lacks steric bulk. The Fix: You must artificially enhance the steric penalty of the syn transition state.
1. The Solvent Switch (Polarity Effect) Rh(II) carbenes are electrophilic.[1] In polar halogenated solvents (DCM, DCE), the "tightness" of the metal-carbene bond is relaxed, leading to a looser, earlier transition state where steric clashes are less pronounced.
-
Action: Switch to non-polar hydrocarbons (Pentane, Hexane, Cyclohexane).
-
Why: Non-polar solvents tighten the ion pairing and the transition state, maximizing the energy difference between the syn and anti pathways [1].
-
Warning: If your catalyst is insoluble in pentane, use a minimal amount of DCM to dissolve the catalyst, then dilute with 90% pentane.
2. Cryogenic Optimization
-
Action: Cool the reaction to -40°C or -78°C.
-
Why: Anti formation is the thermodynamic product (lower steric strain). Lowering temperature suppresses the higher-energy kinetic pathway that leads to the syn isomer. Note: Rh₂(OAc)₄ is highly active; it will likely still turnover at -78°C for reactive diazo compounds.
3. The "Super-Bulky" Ester Strategy If the catalyst (acetate) is too small, make the reagent bigger.
-
Action: Switch your diazo ester group from Methyl/Ethyl to tert-Butyl or 2,2,2-Trichloroethyl (TCE) .
-
Why: The ester group on the carbene interacts directly with the incoming alkene. A bulky ester makes the syn approach sterically prohibitive [2].
| Variable | Standard Condition | Optimized for Anti | Expected |
| Solvent | CH₂Cl₂ (DCM) | Pentane / Hexane | +2:1 to +5:1 |
| Temp | 25°C | -78°C | +2:1 to +10:1 |
| Diazo R-Group | -OMe / -OEt | -OtBu / -OTCE | Major Increase (>15:1) |
Scenario B: "I specifically need the Syn (cis) isomer."
Root Cause: You are fighting the natural preference of the catalyst. Rh₂(OAc)₄ favors anti via an "end-on" alkene approach to minimize steric repulsion. The Fix:
-
Intermolecular: You have hit a "Hard Limit." Rh₂(OAc)₄ is rarely capable of high syn selectivity in intermolecular reactions. You generally need to switch to a catalyst designed for this, such as Rh₂(pfb)₄ (perfluorobutyrate) which alters the electronic nature, or specific porphyrin-based catalysts [3].
-
Intramolecular: If the alkene and diazo are tethered, syn selectivity is dictated by ring strain and conformer geometry, not just the catalyst. In these cases, Rh₂(OAc)₄ is effective.[2][3]
Scenario C: "My yield is low (<40%), making isolation of isomers difficult."
Root Cause: Carbene Dimerization. The Rh-carbene is reacting with a second molecule of diazo compound (forming fumarates/maleates) faster than it reacts with your alkene. The Fix: High-Dilution Slow Addition. You must keep the instantaneous concentration of the diazo species near zero.
Module 3: Experimental Protocol (High-Selectivity)
Protocol ID: Rh2-SA-Opt Objective: Maximize anti-selectivity and yield via controlled addition.
Reagents:
-
Alkene (Limiting reagent or Excess depending on value)
-
Rh₂(OAc)₄ (1.0 mol%)[2]
-
Diazo Compound (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Pentane (or Hexane/DCM 9:1 mix)
Step-by-Step:
-
Catalyst Activation: Flame-dry a round-bottom flask. Add Rh₂(OAc)₄ (1 mol%) and the Alkene (1.0 equiv).
-
Solvent System: Add degassed Pentane. If the catalyst does not dissolve, add dry DCM dropwise until a homogeneous green/blue solution forms, then dilute with Pentane.
-
Thermal Control: Submerge flask in a cooling bath (start at 0°C; move to -78°C if solubility permits).
-
The "Infinite Dilution" Setup: Dissolve the Diazo compound in a separate syringe with a large volume of solvent (e.g., 10 mL solvent per 1 mmol diazo).
-
Addition: Using a syringe pump, add the diazo solution over 4 to 8 hours . The tip of the needle should be submerged in the reaction mixture or just above the vortex to ensure immediate mixing.
-
Note: If the solution turns brown/black rapidly, addition is too fast (catalyst death or dimerization). It should remain green/blue.
-
-
Quench: Once addition is complete, allow to warm to RT. Filter through a short plug of silica (to remove Rh) and concentrate.
Module 4: Mechanistic Visualization
Understanding the "End-On" approach explains why Anti is favored and how sterics influence the outcome.
Figure 2: The concerted asynchronous transition state. The "Anti" path minimizes A(1,3) strain between the diazo ester group and the alkene substituent.
References
-
Doyle, M. P. (1986). "Catalytic methods for metal carbene transformations." Chemical Reviews, 86(5), 919–939.
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861–2904.
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.
Sources
Technical Support Center: Stability and Application of BCN-Carboxylic Acid Derivatives
Welcome to the technical support guide for BCN-Carboxylic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and effective use of these powerful bioorthogonal tools in cell culture applications. We understand that experimental success hinges on the stability and reliability of your reagents. This guide provides not only answers to frequently asked questions but also robust troubleshooting protocols to address challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling, stability, and reactivity of BCN-carboxylic acid derivatives.
Q1: What is the primary advantage of using BCN-carboxylic acid over the more common BCN-alcohol?
The key advantage lies in the superior stability of the resulting bioconjugate. BCN-carboxylic acid is typically coupled to amine-containing molecules (e.g., proteins, peptides, small molecule payloads) via an amide bond . In contrast, BCN-alcohol is often activated to form a carbonate, which then reacts with amines to form a carbamate linkage . Extensive research has demonstrated that amide bonds formed with BCN derivatives are significantly more stable in cell culture media and within cells compared to their carbamate counterparts.[1][2] For any experiment involving prolonged incubation times (several hours to days), the use of BCN-carboxylic acid to form a stable amide linkage is strongly recommended to prevent premature cleavage of your probe.[1]
Q2: How should I store my BCN-carboxylic acid and its derivatives?
For long-term storage, BCN-carboxylic acid and its activated esters (e.g., NHS esters) should be stored as a solid at -20°C or below, protected from light and moisture.[3] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C. To maintain reagent integrity, it is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Does the carboxylic acid functionality interfere with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction?
No, the carboxylic acid group does not significantly alter the reactivity of the strained alkyne. The second-order rate constant for the SPAAC reaction between BCN-carboxylic acid and benzyl azide is approximately 0.20 M⁻¹s⁻¹, which is nearly identical to that of BCN-alcohol under the same conditions.[2] This allows for efficient and rapid conjugation to azide-modified targets without compromising the bioorthogonal nature of the reaction.
Q4: What is the expected stability of the BCN moiety itself in typical cell culture media (e.g., DMEM, RPMI-1640)?
The stability of the bicyclononyne ring system is a critical parameter that is highly dependent on the specific experimental conditions. While BCN is generally stable, its strained alkyne is susceptible to degradation under certain conditions.
-
pH: The BCN group can be unstable under strongly acidic conditions.[4] For most cell culture applications, which are typically buffered between pH 7.2 and 7.4, this is not a major concern. However, if your experimental workflow involves acidic steps, the potential for BCN degradation should be considered.
-
Thiols: BCN can react with free thiols, such as those on cysteine residues in proteins or in reducing agents like Dithiothreitol (DTT).[3] While most cell culture media have low concentrations of free thiols, the presence of serum (FBS), which contains albumin and other proteins with cysteine residues, could potentially lead to a slow loss of reactive BCN.
-
Intracellular Environment: The intracellular environment is more reducing and complex. One study using BCN-functionalized beads in RAW 264.7 macrophage-like cells reported significant degradation, with 79% of the BCN groups lost after a 24-hour incubation.[5] This highlights that intracellular stability can be substantially lower than extracellular stability.
Currently, specific half-life data for BCN-carboxylic acid in common cell culture media is not extensively documented in peer-reviewed literature. Therefore, for long-term experiments, we strongly recommend performing a stability study under your specific conditions using the protocol provided in this guide.
Q5: Can I use BCN-carboxylic acid derivatives in serum-containing media?
Yes, but with considerations. While the SPAAC reaction itself is bioorthogonal and compatible with serum, the stability of your BCN-derivative in the presence of serum proteins and other components should be verified for long-term experiments.[6] Serum albumin and other proteins may non-specifically bind to your compound or, as mentioned, free thiols on these proteins could slowly react with the BCN moiety. It is good practice to run a control experiment to assess the stability of your BCN-conjugate in your specific culture medium supplemented with FBS over the time course of your experiment.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during live-cell labeling and bioconjugation experiments using BCN-carboxylic acid derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling of Target | 1. Degradation of BCN Reagent: The BCN-carboxylic acid derivative (especially activated esters like NHS esters) or the final BCN-conjugate may have degraded during storage or incubation. | • Verify Reagent Integrity: Use freshly prepared solutions. Avoid multiple freeze-thaw cycles of stock solutions. • Assess Stability in Media: For long incubations (>4-6 hours), perform a stability assay (see Protocol 1 ) to determine the half-life of your specific BCN-conjugate under your experimental conditions (media, temperature, CO₂).[7][8] • Choose Stable Linkages: Ensure you are using an amide linkage, which is more stable than a carbamate linkage.[1][4] |
| 2. Inefficient SPAAC Reaction: The reaction between your BCN-conjugate and the azide-labeled target is not proceeding to completion. | • Optimize Stoichiometry: Increase the concentration of the BCN-conjugate. A 5- to 20-fold molar excess over the azide-labeled target is a common starting point.[3] • Increase Incubation Time/Temperature: If compatible with your biological system, increase the incubation time or perform the reaction at 37°C instead of room temperature to enhance kinetics.[9][10] • Check pH: Ensure the pH of your media is within the optimal range for SPAAC, typically pH 7.0-8.5.[9][10] | |
| 3. Low Expression/Labeling of Azide Target: The azide-modified biomolecule is not present at a sufficient concentration on or in the cells. | • Confirm Azide Incorporation: Use a positive control (e.g., an azide-alkyne titration experiment in a cell-free system) to confirm your azide labeling strategy is working. • Optimize Metabolic Labeling: If using metabolic labeling (e.g., with Ac₄ManNAz), optimize the concentration and incubation time of the azido-sugar. | |
| High Background Signal / Non-Specific Labeling | 1. Non-specific Binding of BCN-conjugate: The probe itself is hydrophobic or charged, leading to non-specific association with cells or surfaces. | • Improve Solubility: If using a hydrophobic BCN-conjugate, consider synthesizing a version with a hydrophilic PEG linker. • Include Blocking Agents: Add a blocking agent like BSA (Bovine Serum Albumin) to your incubation buffer to reduce non-specific binding. • Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the BCN-probe. |
| 2. Reaction with Cellular Thiols: The BCN moiety is reacting with free cysteine residues on cell surface proteins, leading to off-target labeling. | • This is a known, albeit slow, side reaction. [3] If this is suspected, try to minimize the incubation time and concentration of the BCN probe. • In some contexts, low concentrations of β-mercaptoethanol (β-ME) have been used to suppress this side reaction, but this must be carefully tested for compatibility with your cell system.[3] | |
| 3. Incomplete Removal of Excess Reagent: Unreacted, fluorescently-tagged BCN-conjugate remains after the final wash steps. | • Use a Quencher: After the labeling reaction, consider adding a small molecule azide to react with and "quench" any remaining BCN-probe before imaging. • Optimize Washing Steps: As above, ensure your washing protocol is sufficient to remove all unbound probe. | |
| Observed Cell Toxicity | 1. High Concentration of BCN-conjugate: The labeling probe itself, or a payload attached to it, is causing toxicity at the concentrations used. | • Perform a Dose-Response Curve: Determine the highest non-toxic concentration of your BCN-conjugate by performing a cell viability assay (e.g., MTT or LDH assay). • Reduce Incubation Time: Minimize the exposure of the cells to the labeling reagent. |
| 2. Solvent Toxicity: If using a high concentration of a DMSO stock solution, the final DMSO concentration in the media may be toxic to your cells. | • Maintain Low Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is low (typically <0.5%). |
Quantitative Stability Data
The stability of the BCN moiety is highly context-dependent. The following table summarizes available data to guide experimental design.
| Compound Type | Condition | Stability Metric | Notes | Source(s) |
| BCN-Amide vs. BCN-Carbamate Probes | Incubated with various cancer cell lines | BCN-Amide probe was found to be "as stable as the ether probe" | BCN-Carbamate probe showed significant cleavage/lability in cells, implying the carbamate linkage is the weak point. | [1] |
| BCN-functionalized beads | Incubated with RAW264.7 macrophage-like cells (intracellular) | 79% degraded after 24 hours | Highlights the potential for rapid degradation in a complex intracellular environment. | [5] |
| BCN-carbinol | 3% Trichloroacetic Acid (TCA) in DCM | Half-life not explicitly stated, but >95% degraded within 30 mins | Demonstrates the instability of the BCN ring to strong acidic conditions. | [4] |
| BCN-carbinol | 3% Dichloroacetic Acid (DCA) in Toluene | ~21% degraded after 30 mins | Shows that less harsh acidic conditions lead to less degradation. | [4] |
Experimental Protocols & Workflows
Diagram of Key Chemical Processes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08136G [pubs.rsc.org]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
Validation & Comparative
LC-MS Fragmentation Patterns for Identifying BCN-Triazole Conjugates
The following guide details the LC-MS fragmentation characteristics of BCN-triazole conjugates, designed for researchers optimizing bioorthogonal workflows.
Executive Summary: The BCN Advantage in Mass Spectrometry
In the landscape of bioorthogonal chemistry, Bicyclo[6.1.0]non-4-yne (BCN) has emerged as a superior alternative to first-generation cyclooctynes like DBCO (Dibenzocyclooctyne). While DBCO offers rapid kinetics, its high hydrophobicity and bulky aromatic core often complicate LC-MS analysis by causing ionization suppression, retention time shifts, and complex fragmentation.
BCN-triazole conjugates are distinct in their gas-phase stability . Unlike maleimides (which undergo retro-Michael addition) or DBCO (which yields complex aromatic fragment ions), BCN-triazoles typically remain intact on the peptide backbone during Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). This guide explains how to leverage this stability for precise site localization and compares the fragmentation behavior against common alternatives.[1]
Mechanistic Deep Dive: BCN-Triazole Fragmentation
To identify BCN conjugates, one must understand the behavior of the 1,2,3-triazole fused to the bicyclic ring under mass spectrometric conditions.
The "Silent" Reporter vs. The "Loud" Fragment
-
DBCO Behavior: DBCO contains a fused benzene ring system. Under HCD, it frequently generates dominant diagnostic ions (e.g., m/z 276.1 , 292.1 ) due to the stability of the aromatic core. While useful for detection, these ions can suppress the peptide backbone signal, making sequence identification difficult.
-
BCN Behavior: The BCN core consists of a cyclooctyne fused to a cyclopropane ring. Upon triazole formation, the ring strain is relieved (~18 kcal/mol).
-
Mechanism: In the gas phase, the BCN-triazole moiety is highly stable . It rarely produces a low-mass diagnostic "reporter ion" (like TMT or DBCO).
-
The Pattern: The primary identification method is the observation of a mass-shifted b- and y-ion series . The BCN modification stays attached to the amino acid side chain, allowing for unambiguous site localization.
-
Retro-Diels-Alder (rDA): While unreacted cyclooctynes can undergo rDA, the triazole product is electronically stabilized. Significant rDA fragmentation is generally not observed in standard proteomics workflows, simplifying the spectra.
-
Graphviz Diagram: Fragmentation Pathway Comparison
The following diagram illustrates the divergent fragmentation pathways of BCN vs. DBCO conjugates.
Caption: Comparative fragmentation pathways. BCN retains modification on backbone ions (Green), whereas DBCO often fragments to release reporter ions (Red).
Comparative Analysis: BCN vs. Alternatives
The choice of linker dictates the LC-MS strategy. Use this table to select the correct search parameters and expectations.
| Feature | BCN-Triazole | DBCO-Triazole | Maleimide-Thioether |
| Hydrophobicity | Low (Better peak shape) | High (Late elution, carryover) | Moderate |
| MS/MS Stability | High (Stays on peptide) | Moderate (Reporter ions form) | Low (Retro-Michael / Ring opening) |
| Diagnostic Ions | None (Rely on mass shift) | m/z 276.1, 292.1 | None |
| Site Localization | Excellent (Clear b/y shift) | Poor (Spectra dominated by reporter) | Variable (Scrambling possible) |
| Mass Shift (Core) | +150.0681 Da (BCN-OH) | +276.1260 Da (DBCO) | +97.03 Da |
| Search Strategy | Dynamic Modification | Diagnostic Ion Search | Dynamic Modification |
Critical Insight: Because BCN does not "steal" signal for reporter ion generation, it often yields higher sequence coverage for the underlying peptide compared to DBCO.
Experimental Protocol: Identification Workflow
This self-validating protocol ensures accurate identification of BCN-labeled peptides.
Step 1: Sample Preparation (SPAAC Reaction)
-
Labeling: Incubate Azide-tagged protein with 10-fold molar excess of BCN reagent (e.g., BCN-NHS) for 1 hour at RT.
-
Why: BCN kinetics (
) are slower than DBCO; excess reagent ensures completion.
-
-
Quenching: Add 50 mM Tris or Glycine to quench unreacted NHS esters.
-
Digestion: Perform standard Trypsin/Lys-C digestion.
-
Note: BCN is stable against reduction/alkylation (DTT/IAA), unlike maleimides.
-
Step 2: LC-MS Acquisition
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Gradient: BCN conjugates elute slightly later than unmodified peptides but significantly earlier than DBCO conjugates.
-
Method: Data-Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
NCE (Normalized Collision Energy): 28–32%. Lower energies may not fragment the peptide backbone sufficiently; higher energies are safe due to BCN stability.
-
Step 3: Data Analysis (The "Mass Shift" Method)
Since there is no universal diagnostic ion, you must configure your search engine (Proteome Discoverer, MaxQuant, Skyline) with a Custom Modification .
Calculation of Mass Shift: The shift depends on the specific BCN derivative used.
-
Formula:
-
Example (BCN-NHS Ester):
-
BCN-CO-NHS (
) Conjugated BCN-CO- ( ) -
Added Mass: +177.0916 Da (to Lysine).
-
-
Example (BCN-OH + Azide):
-
If simply clicking a BCN-alcohol to an azide: +150.0681 Da .
-
Validation Check:
-
Locate the precursor mass with the expected shift.
-
Inspect MS/MS for the y-ion series .
-
The "Jump": Identify the specific amino acid where the mass jumps by the modification weight. If the BCN fell off, you would see a "naked" peptide mass, which indicates failed conjugation or in-source decay (rare for BCN).
Graphviz Diagram: Analysis Workflow
Caption: Step-by-step workflow for identifying BCN conjugates via mass shift analysis.
Troubleshooting & Optimization
-
Problem: Low identification rate.
-
Cause: The BCN modification increases the charge state or hydrophobicity, potentially pushing the peptide outside the standard detection window.
-
Solution: Allow for higher charge states (z=3, 4) in the search engine.
-
-
Problem: Ambiguous site localization.
-
Cause: Isomeric peptides or neutral loss.
-
Solution: Check for "neutral loss" of the entire BCN group (rare, but possible at very high collision energies). If observed, add a "Neutral Loss" setting in the search parameters corresponding to the BCN mass.
-
References
-
Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. Link
-
Yao, J. Z. et al. (2012). A comparison of reaction rates of various cyclooctynes with azides. Bioconjugate Chemistry. Link
-
Debets, M. F. et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Link
Sources
A Senior Application Scientist’s Guide to the Chromatographic Validation of BCN-COOH Purity
Foreword: The Imperative of Purity in Strain-Promoted Click Chemistry
Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-COOH) is a cornerstone reagent in the field of bioorthogonal chemistry. As a strained alkyne, its utility in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions is unparalleled for applications ranging from bioconjugation to in-vivo imaging.[1][2][3] The carboxylic acid handle provides a convenient point for conjugation to biomolecules via stable amide bond formation.[4][5] However, the very strain that imparts BCN-COOH with its remarkable reactivity also makes it susceptible to degradation, particularly hydrolysis or oxidation.[6][7] Therefore, rigorous purity validation is not merely a quality control checkpoint; it is a prerequisite for reproducible and unambiguous experimental outcomes.
This guide provides an in-depth, field-tested methodology for the validation of BCN-COOH purity using thin-layer chromatography (TLC). We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern the separation, ensuring that the described protocol is not just a procedure, but a self-validating analytical system.
The Principle of the Matter: Why TLC is a Powerful First-Line Tool
Thin-layer chromatography is an affinity-based separation technique that partitions components of a mixture between a solid stationary phase and a liquid mobile phase.[8][9][10] For a polar, acidic molecule like BCN-COOH, we leverage the principles of normal-phase chromatography.
-
The Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is coated onto an inert backing.[11] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic.
-
The Mobile Phase: A solvent or mixture of solvents (the eluent) flows up the plate via capillary action.[12]
-
The Separation Mechanism: BCN-COOH, with its polar carboxylic acid group, will adsorb to the polar silica gel surface. A carefully selected mobile phase competes for these interaction sites, desorbing the analyte and moving it up the plate. Compounds with a higher affinity for the stationary phase travel slower (lower Retention Factor, Rf), while less polar compounds travel faster (higher Rf).[9][11]
The elegance of TLC lies in its speed, cost-effectiveness, and ability to provide a rapid visual assessment of purity.[13][14]
Caption: Principle of BCN-COOH separation on a polar stationary phase.
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed not only to separate BCN-COOH from potential impurities but also to provide multiple, orthogonal confirmation points for the identity of the primary spot.
Materials & Reagents
| Component | Specification | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated TLC plates | F₂₅₄ indicator allows for non-destructive visualization under UV light at 254 nm.[15] |
| Analyte Sample | BCN-COOH (~1 mg/mL) | Dissolved in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate. |
| Mobile Phase | 70:30:1 (v/v/v) Hexane : Ethyl Acetate : Glacial Acetic Acid | A balanced system where Hexane is the non-polar base, Ethyl Acetate provides polarity to move the analyte, and Acetic Acid suppresses deprotonation of BCN-COOH to prevent streaking.[16] |
| Visualization 1 | UV Lamp (254 nm) | Non-destructive initial check for UV-active compounds. |
| Visualization 2 | Iodine (I₂) crystals in a sealed chamber | Stains unsaturated compounds, including alkynes.[17] |
| Visualization 3 | Potassium Permanganate (KMnO₄) Stain | Oxidizes alkynes, producing yellow spots on a purple background.[15][18] |
| Visualization 4 | Bromocresol Green Stain | Specifically visualizes acidic functional groups.[15][19] |
Step-by-Step Methodology
Caption: Recommended workflow for TLC analysis of BCN-COOH.
-
Chamber Saturation: Line a TLC developing chamber with filter paper, pour in the mobile phase to a depth of ~0.5 cm, and seal the chamber. Allowing the atmosphere to saturate with solvent vapor is critical for achieving sharp, reproducible separation.[11][20]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Sample Application: Dip a glass capillary tube into the BCN-COOH solution. Briefly and gently touch the tip to the origin line on the plate. Aim for a spot that is 1-2 mm in diameter. Allow the solvent to fully evaporate.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.[11] Close the chamber and allow the eluent to ascend the plate.
-
Drying: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization & Interpretation: This is the most critical phase for a self-validating system.
-
a. UV Light (254 nm): View the plate under a UV lamp. Pure BCN-COOH should ideally show a single spot. Circle any visible spots with a pencil.
-
b. Iodine Chamber: Place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds, especially unsaturated ones, will appear as temporary yellow-brown spots.[17] This confirms the presence of an organic compound at the location seen under UV.
-
c. Chemical Staining (Perform one per plate for comparison):
-
KMnO₄ Stain: Quickly dip the plate into the permanganate solution. Oxidizable compounds, like the alkyne in BCN, will appear as yellow spots against a purple/pink background.[15][18] This provides chemical evidence for the alkyne functionality.
-
Bromocresol Green Stain: Dip the plate into this stain. Acidic compounds like BCN-COOH will appear as distinct yellow spots on a blue background.[19] This provides orthogonal confirmation of the carboxylic acid group.
-
-
Data Analysis: The Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's migration and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The value should be between 0 and 1.[9] For good separation and accuracy, an Rf value between 0.2 and 0.6 is ideal.
Example Data Log:
| Spot ID | Distance (Spot) | Distance (Solvent) | Rf Value | UV (254nm) | Iodine | KMnO₄ | Bromocresol Green | Interpretation |
| Main | 2.5 cm | 8.0 cm | 0.31 | Yes | Yes | Yes | Yes | Confirmed BCN-COOH |
| Impurity A | 6.8 cm | 8.0 cm | 0.85 | Yes | Yes | No | No | Non-oxidizable, non-acidic impurity |
| Impurity B | 0.2 cm | 8.0 cm | 0.03 | Faint | Yes | Yes | Faint | Highly polar, potential degradation product |
Comparative Analysis: TLC in the Analytical Arsenal
While TLC is an excellent tool, it is crucial for researchers to understand its place among other analytical techniques for purity validation.
| Technique | Primary Use Case for BCN-COOH | Advantages | Limitations |
| TLC | Rapid purity check, reaction monitoring, solvent system screening | Fast, inexpensive, visually intuitive, multiple staining options for functional group identification.[13][14][21] | Semi-quantitative, lower resolution than HPLC, may not separate closely related impurities.[13] |
| HPLC (High-Performance Liquid Chromatography) | Precise quantification of purity (% purity), separation of complex mixtures | Highly reproducible, excellent resolution, quantitative.[10] Ideal for generating a certificate of analysis. | More expensive, requires method development, slower than TLC. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absolute structural confirmation, identification of impurities | Provides definitive structural information, can identify and quantify impurities if >1-5%. | Not sensitive to trace impurities, expensive instrumentation. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of unknown impurities, confirmation of molecular weight | Combines HPLC's separation with the high sensitivity and specificity of mass analysis. | Requires specialized equipment and expertise. |
Conclusion: An Integrated Approach to Purity Validation
Thin-layer chromatography, when applied with a systematic and chemically-informed approach, is an indispensable tool for the validation of BCN-COOH purity. The multi-stain methodology described here transforms a simple separation into a powerful, self-validating assay, providing orthogonal evidence for the identity and purity of the target compound. For routine checks and reaction monitoring, this TLC protocol offers an optimal balance of speed, cost, and analytical rigor. For final lot release or in-depth characterization, the results from TLC should be complemented by quantitative methods like HPLC to provide a complete and trustworthy purity profile for this critical click chemistry reagent.
References
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
BYJU'S. (2020, March 11). thin-layer chromatography (TLC). [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Stains. [Link]
-
Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. [Link]
-
Organic Chemistry at the University of Colorado Boulder. TLC Visualization Solutions. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
-
Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
-
Dr. Aman YouTube Channel. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. [Link]
-
Le, H. T. T., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase... RSC Advances. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. Structure of BCN 1 derivatives and general overview of their synthesis.... [Link]
-
ResearchGate. (2024, November 14). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. [Link]
-
ResearchGate. (2021, November 2). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link]
-
Chem.libretexts.org. TLC stains. [Link]
-
ResearchGate. (2024, May 9). (PDF) Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. [Link]
-
Weir, M., et al. (2020). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances. [Link]
-
International Journal of Research Trends and Innovation. THIN LAYER CHROMATOGRAPHY (TLC). [Link]
-
International Journal of Research in Applied Science and Engineering Technology. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]
-
Hilaris SRL. A Brief Note on Thin-layer Chromatography. [Link]
-
Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]
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- 18. TLC stains [reachdevices.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
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- 21. rroij.com [rroij.com]
Determining payload-to-antibody ratio (PAR) for BCN-linked ADCs
An In-Depth Comparative Guide to Determining Payload-to-Antibody Ratio (PAR) for BCN-Linked ADCs
Introduction: The Critical Role of PAR in ADC Development
Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine, merging the specificity of monoclonal antibodies (mAbs) with the cytotoxic power of potent payloads.[1] The conjugation chemistry is central to an ADC's success, and site-specific methods, such as those employing Bicyclo[6.1.0]nonyne (BCN) linkers for strain-promoted alkyne-azide cycloaddition (SPAAC), are at the forefront of creating more homogeneous and effective therapeutics.[2][3]
Despite the precision of site-specific conjugation, the process can still result in a heterogeneous mixture of species with varying numbers of payloads attached to the antibody. The average number of these payloads, known as the Payload-to-Antibody Ratio (PAR) or Drug-to-Antibody Ratio (DAR), is a Critical Quality Attribute (CQA).[4][5] PAR directly influences the ADC's therapeutic index; a low PAR may reduce efficacy, while a high PAR can negatively impact pharmacokinetics, stability, and safety.[6][7]
Therefore, robust, accurate, and reproducible analytical methods for determining not only the average PAR but also the distribution of different drug-loaded species are indispensable for research, development, and quality control. This guide provides an in-depth comparison of the three principal analytical techniques used for this purpose: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS). We will explore the fundamental principles, provide validated experimental protocols, and discuss the strategic rationale behind choosing one method over another for the characterization of BCN-linked ADCs.
Hydrophobic Interaction Chromatography (HIC): The Industry Standard
HIC is the benchmark technique for PAR determination, primarily because it separates proteins under non-denaturing conditions, preserving the native structure of the ADC.[8][9]
Principle of Separation
The foundational principle of HIC is the separation of molecules based on differences in their surface hydrophobicity.[10][11] The payloads conjugated to an ADC are typically hydrophobic. Consequently, as the number of BCN-linked payloads increases, the overall surface hydrophobicity of the ADC molecule rises in a stepwise manner.[12][13]
The HIC workflow involves binding the ADC to a weakly hydrophobic stationary phase in the presence of a high concentration of a lyotropic salt (e.g., ammonium sulfate).[14] This high-salt environment reduces the solvation of the ADC's hydrophobic regions, promoting their interaction with the column matrix.[11] A gradient of decreasing salt concentration is then applied, which increases solvation and weakens the hydrophobic interactions, causing the ADC species to elute in order of increasing hydrophobicity.[15] The result is a chromatogram where the unconjugated mAb (PAR 0) elutes first, followed by PAR 1, PAR 2, and so on.[16]
Experimental Protocol: HIC-UV Analysis
This protocol is a self-validating system for routine PAR analysis.
-
System Preparation: Utilize a bio-inert HPLC system to prevent unwanted interactions with metallic surfaces, which is crucial when working with high-salt mobile phases.[16]
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.
-
Mobile Phase A (Binding): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[17]
-
Mobile Phase B (Elution): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.[17]
-
Sample Preparation: Dilute the BCN-linked ADC sample to 2 mg/mL in a buffer containing 1 M ammonium sulfate to ensure proper binding to the column upon injection.[18]
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL (20 µg load)
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 10.0 100 12.0 100 12.1 0 | 15.0 | 0 |
-
-
Data Analysis & PAR Calculation:
-
Integrate the peak area for each species (PAR 0, PAR 1, PAR 2, etc.).
-
Calculate the weighted average PAR using the following formula: PAR = Σ (% Peak Area of Species * n) / 100 Where 'n' is the number of payloads for that species.[]
-
Visualization: HIC Workflow for PAR Analysis
Sources
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCN | BroadPharm [broadpharm.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. agilent.com [agilent.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-works.com [bio-works.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. HIC columns – what they do and how to find the right one | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
Safety Operating Guide
Personal protective equipment for handling Bicyclo[6.1.0]nonane-9-carboxylic acid
This guide outlines the operational safety protocols for handling Bicyclo[6.1.0]nonane-9-carboxylic acid . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow designed to protect both the researcher and the integrity of this specific chemical building block.
Chemical Context: This compound features a fused bicyclic system (cyclopropane fused to cyclooctane) terminating in a carboxylic acid. While often used as a scaffold in drug discovery or as a precursor to "click" chemistry reagents (like BCN), its primary handling risks stem from its acidic nature and the potential for dust generation during weighing.
Part 1: Risk Assessment & Hazard Classification
Rationale: In the absence of a compound-specific GHS classification for every isomer, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of similar bicyclic organic acids (e.g., Bicyclo[2.2.1]heptane-2-carboxylic acid).
Assumed GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or Category 1B (Causes burns - conservative assumption for concentrated acids).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "fail-safe" barrier. The specific choices (e.g., glove thickness) are based on permeation resistance against organic acids.
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Critical: Standard safety glasses are insufficient. Carboxylic acids can cause rapid, irreversible corneal opacity. Goggles seal the eyes against airborne dust (during weighing) and splashes (during dissolution). |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm / 4-5 mil) | Nitrile offers excellent resistance to organic acids. Protocol: Inspect for pinholes before use. Change immediately upon splash contact. |
| Hand Protection (High Risk) | Double Gloving (Nitrile + Nitrile) | Required when: Handling concentrated stock solutions (>1M) or heating the compound. The outer glove acts as a sacrificial layer. |
| Body Protection | Lab Coat (High-neck, snap closure) | Must cover the neck to prevent dust accumulation on the skin. 100% cotton or Nomex is preferred over polyester to prevent melting if a fire occurs (though flammability risk is low). |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Primary: All open handling must occur in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of acidic particulates. |
Part 3: Operational Protocols
Weighing & Transfer (The "Dust" Phase)
Risk: Inhalation of fine acidic powder; static charge scattering material.
-
Engineering Control: Operate solely within a chemical fume hood with the sash at the safe working height.
-
Static Management: Bicyclic solids can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping it into the vial.
-
Transfer:
-
Place the receiving vessel (flask/vial) inside the balance draft shield if possible.
-
Do not transfer the solid over the open bench.
-
Self-Validation: If you see powder residue on the balance pan, your transfer technique has failed. Clean immediately with a wet wipe (neutralize with dilute bicarbonate if necessary).
-
Solubilization (The "Splash" Phase)
Risk: Exothermic dissolution and splashing.
-
Solvent Choice: Typically soluble in DCM, MeOH, or DMSO.
-
Addition Order: Always add the solid to the solvent , or add solvent slowly to the solid.
-
Venting: If reacting with a base (e.g., bicarbonate quench), CO₂ evolution will occur. Do not cap the vial tightly immediately after mixing; allow gas to escape to prevent over-pressurization and glass failure.
Part 4: Waste Management & Disposal[2][3]
Disposal Logic: Never dispose of organic acids down the drain. They can mobilize heavy metals in piping and violate environmental discharge permits.
-
Solid Waste: Contaminated paper towels, weighing boats, and gloves go into Hazardous Solid Waste .
-
Liquid Waste:
-
Stream: Organic Acid Waste (if halogenated solvents are used, segregate into Halogenated Waste).
-
Labeling: Clearly tag as "this compound solution - Acidic."
-
-
Container Cleaning: Triple rinse empty vials with the reaction solvent before discarding the glass.
Part 5: Emergency Response Workflow
Scenario: Skin/Eye Contact [1][2][3][4][5][6][7]
-
Eyes: Flush immediately at an eyewash station for 15 full minutes .[8] Hold eyelids open. Time is the critical variable here—seconds delay = potential vision loss.
-
Skin: Drench with water.[2][3][4][8] Do not attempt to neutralize with base (baking soda) on the skin, as the heat of neutralization can worsen the burn.
Scenario: Spills
-
Solid: Cover with wet paper towels to prevent dust dispersal, then wipe up.
-
Solution: Cover with a neutralizing absorbent (e.g., sodium carbonate/sand mix) until bubbling ceases. Scoop into a waste container.
Part 6: Visualization (Workflow Diagram)
The following diagram illustrates the safe handling lifecycle of the compound, emphasizing the engineering controls at each stage.
Caption: Operational lifecycle for this compound, highlighting critical control points (Yellow/Blue) and waste streams (Red).
References
-
National Institutes of Health (PubChem). this compound Compound Summary. Available at: [Link]
-
University of Washington EH&S. Organic Acid Standard Operating Procedure. Available at: [Link]
-
RSC Advances. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (Context on chemical stability and derivatives). Available at: [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.de [fishersci.de]
- 6. media.cdn.bauhaus [media.cdn.bauhaus]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fau.edu [fau.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
